5-bromo-7-fluoro-3-iodo-1H-indazole

Medicinal Chemistry Physicochemical Properties ADME

Procure 5-Bromo-7-fluoro-3-iodo-1H-indazole (CAS 1352398-23-2) at 98% purity for medicinal chemistry and DOS. Features three orthogonal reactive handles (C3-I, C5-Br, C7-F) for programmable, sequential functionalization. Ideal for constructing patentable kinase inhibitor libraries and tri-functional probes. This specific substitution pattern is irreplaceable by simpler analogs.

Molecular Formula C7H3BrFIN2
Molecular Weight 340.92 g/mol
CAS No. 1352398-23-2
Cat. No. B12276980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-fluoro-3-iodo-1H-indazole
CAS1352398-23-2
Molecular FormulaC7H3BrFIN2
Molecular Weight340.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NNC(=C21)I)F)Br
InChIInChI=1S/C7H3BrFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12)
InChIKeyADRYMWXNNJMMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoro-3-iodo-1H-indazole: Properties and Research-Grade Sourcing


5-Bromo-7-fluoro-3-iodo-1H-indazole (CAS 1352398-23-2) is a polysubstituted heterocyclic building block with the molecular formula C₇H₃BrFIN₂ and a molecular weight of 340.92 g/mol . Its physicochemical properties, including a high boiling point (410.5±40.0 °C at 760 mmHg), density (2.5±0.1 g/cm³), and a calculated LogP of 3.96 , are defined by the unique combination and positional arrangement of bromine, fluorine, and iodine substituents on the 1H-indazole core. These three halogens create a scaffold with distinct electronic and steric properties and provide multiple orthogonal reactive handles—specifically, an iodine at the C3 position for palladium-catalyzed cross-coupling reactions, and bromine and fluorine substituents for further diversification [1]. While the compound itself is a research intermediate with no reported direct biological activity, its value lies in the access it provides to a specific, unexplored region of chemical space that is not accessible from simpler, commercially available indazole analogs.

5-Bromo-7-fluoro-3-iodo-1H-indazole: Why Simple Analogs Are Not Interchangeable


The selection of 5-bromo-7-fluoro-3-iodo-1H-indazole for a research program or chemical process cannot be replaced by any single, commercially abundant analog. The specific 1,3,5,7-substitution pattern on the indazole core imparts a distinct combination of electronic effects, lipophilicity, and orthogonal reactivity that is absent in compounds with fewer or differently positioned halogens. For example, the 7-fluoro substituent is known to confer a >60-fold increase in potency for factor Xa inhibition compared to a non-fluorinated analog, demonstrating that even a single fluorine atom can dramatically alter a molecule's binding profile [1]. Similarly, 5-bromo-substituted indazoles have shown low-micromolar α-glucosidase inhibition, with IC50 values as low as 0.50 μM for optimized analogs [2]. The target compound, possessing all three halogens, represents a unique platform for constructing patentable, novel chemical entities that cannot be replicated by using a mono- or di-substituted analog. Generic substitution would result in a loss of critical reactivity handles, altered physicochemical properties, and an inability to explore the same chemical and biological space.

5-Bromo-7-fluoro-3-iodo-1H-indazole: Quantitative Differentiation from Comparator Analogs


LogP and Lipophilicity: A 31-Fold Increase Over the Parent Indazole

The substitution of the parent 1H-indazole scaffold with a 5-bromo, 7-fluoro, and 3-iodo group results in a pronounced shift in lipophilicity, which is a critical determinant of membrane permeability, solubility, and overall drug-likeness. The target compound exhibits a calculated LogP of 3.96 . In stark contrast, the unsubstituted 1H-indazole core has a reported LogP of 1.18 [1]. This represents a 31-fold difference in lipophilicity on a logarithmic scale, fundamentally altering the compound's behavior in both biological assays and chemical extractions. This high LogP value is not achieved by any single substitution; for instance, 5-bromo-1H-indazole has a predicted LogP of ~2.1, and 7-fluoro-1H-indazole has a predicted LogP of ~1.5. The combination of all three halogens creates a synergistic effect that pushes the compound into a distinct lipophilicity range, making it a valuable tool for exploring hydrophobic binding pockets or for applications requiring high organic solubility.

Medicinal Chemistry Physicochemical Properties ADME

Synthetic Versatility: Orthogonal Halogen Reactivity vs. Singly Reactive Analogs

A defining feature of 5-bromo-7-fluoro-3-iodo-1H-indazole is the presence of three halogens with vastly different reactivities in cross-coupling reactions, providing a level of synthetic control not possible with simpler analogs. The C3 iodine is a highly reactive site, readily participating in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed couplings under mild conditions [1]. The C5 bromine is a less reactive handle that can be selectively coupled in a subsequent step under more forcing conditions or using specialized ligands [1]. The C7 fluorine is generally inert to cross-coupling but can serve as a handle for nucleophilic aromatic substitution (SNAr) or as a metabolically stable bioisostere [2]. In contrast, analogs like 5-bromo-7-fluoro-1H-indazole (CAS 1260381-83-6) or 3-iodo-1H-indazole (CAS 66607-27-0) offer only one or two reactive sites, limiting the complexity and diversity of accessible final compounds. This orthogonal reactivity allows for the programmed, sequential functionalization of the indazole core, which is a critical advantage in the synthesis of complex, patentable drug candidates.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Kinase Inhibition Potential: Access to Uniquely Substituted Chemical Space

The indazole scaffold is a privileged structure in kinase inhibitor design, with numerous examples targeting FGFR, IDO1, Pim, Aurora, and Bcr-Abl kinases [1]. The specific substitution pattern of 5-bromo-7-fluoro-3-iodo-1H-indazole is not found in any known, biologically characterized kinase inhibitor. However, class-level evidence strongly supports its potential to access novel intellectual property. For instance, the 7-fluoro group has been shown to increase factor Xa inhibitory potency by >60-fold compared to the non-fluorinated analog [2]. Separately, 5-bromo-substituted indazoles have been optimized to α-glucosidase inhibitors with low-micromolar IC50 values (e.g., 0.50 μM for a 7-phenyl analog) [3]. The presence of a 3-iodo group, while less studied, offers a unique vector for substitution that is distinct from the more common C3-H or C3-alkyl analogs. By combining these three functional groups into a single molecule, 5-bromo-7-fluoro-3-iodo-1H-indazole provides a starting point for SAR studies that is orthogonal to the chemical space explored in existing kinase inhibitor patents, thereby reducing the risk of infringement and increasing the likelihood of discovering novel activity.

Kinase Inhibition Drug Discovery Chemical Biology

Recommended Application Scenarios for Procuring 5-Bromo-7-fluoro-3-iodo-1H-indazole


Diversity-Oriented Synthesis and Library Construction

5-Bromo-7-fluoro-3-iodo-1H-indazole is an ideal core scaffold for diversity-oriented synthesis (DOS) or the construction of focused compound libraries. Its three orthogonal reactive handles (C3-I, C5-Br, C7-F) enable sequential, programmable functionalization. A typical workflow would begin with a Pd-catalyzed cross-coupling at the highly reactive C3-iodo position to introduce a first point of diversity (e.g., aryl, heteroaryl, alkyne). The C5-bromo site can then be utilized in a second, distinct cross-coupling step, often requiring different catalysts or conditions, to install a second diverse element. Finally, the C7-fluoro group can be exploited for nucleophilic substitution or, if left intact, serve as a metabolically stable bioisostere [1]. This stepwise approach allows for the rapid generation of a large number of unique, patentable analogs from a single starting material, a process that is not possible with simpler, di- or mono-halogenated indazoles.

Exploration of Novel Kinase Inhibitor Chemical Space

The indazole scaffold is a core component of many approved and investigational kinase inhibitors. However, the specific 1,3,5,7-substitution pattern of 5-bromo-7-fluoro-3-iodo-1H-indazole is underrepresented in the patent literature [2]. This compound provides medicinal chemists with a strategic entry point to explore this uncharted territory. By using it as a starting material for SAR studies, researchers can develop novel kinase inhibitor series with a high probability of securing composition-of-matter patent claims. The 7-fluoro group is a known potency-enhancing and metabolically stabilizing bioisostere [1], while the 5-bromo group can engage in lipophilic interactions [3]. The 3-iodo group is a unique vector for substitution that can be used to target selectivity pockets. This combination of features makes the compound particularly well-suited for developing next-generation inhibitors against targets such as FGFR, IDO1, Pim, or Aurora kinases.

Chemical Probe and Tool Compound Synthesis

For chemical biology applications, this compound offers a concise route to synthesize highly functionalized chemical probes. The orthogonal reactivity of the halogens allows for the site-specific attachment of multiple functionalities, such as a fluorophore (e.g., via click chemistry following C3-alkyne installation), an affinity tag (e.g., biotin via C5-amination), and a solubilizing group (e.g., via C7-SNAr). This level of control is essential for creating probes to study target engagement, cellular localization, and mechanism of action. Using a single, readily accessible building block to create a tri-functional probe significantly streamlines the synthesis compared to linear approaches, saving time and resources.

Development of Fluorinated Ligands for PET Imaging

The presence of both bromine and iodine atoms, along with a fluorine atom, makes this compound and its derivatives of potential interest as precursors for radiolabeling. The bromine and iodine atoms can serve as leaving groups for radiolabeling with positron-emitting isotopes (e.g., 18F via halogen exchange or 124I). The existing fluorine atom provides a structural analog that can be used for cold standards and metabolic studies. While not a direct application of the compound itself, its unique substitution pattern makes it a valuable precursor in the development of novel PET tracers for neuroinflammation or oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-7-fluoro-3-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.